4-Chloro-3-nitro-1,5-naphthyridine
Overview
Description
4-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom at position 4 and a nitro group at position 3. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic:
Biological Activity
4-Chloro-3-nitro-1,5-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its fused bicyclic structure, featuring a chlorine atom and a nitro group that significantly influence its biological activity. The structural formula can be represented as follows:
This compound exhibits properties typical of heterocyclic compounds, including solubility in organic solvents and varying degrees of reactivity due to the presence of electron-withdrawing groups.
Antimicrobial Activity
Research indicates that derivatives of naphthyridines, including this compound, possess notable antimicrobial properties. A study highlighted that several naphthyridine derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 7 mM against S. aureus .
Microorganism | MIC (mM) |
---|---|
Staphylococcus aureus | 6–7 |
Escherichia coli | 7–8 |
Mycobacterium smegmatis | 5.4–7.1 |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, benzo[ b]1,5-naphthyridine demonstrated cytotoxicity against human HL-60 and HeLa cells while inhibiting topoisomerase II activity . The ability to target such pathways suggests potential therapeutic applications in oncology.
Antimalarial Activity
The antimalarial properties of naphthyridine derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their efficacy against Plasmodium falciparum and Plasmodium vivax, with some derivatives showing comparable activity to established antimalarial drugs like quinine .
The mechanisms underlying the biological activities of this compound often involve interactions with specific biological targets:
- DNA Gyrase Inhibition : Certain naphthyridine derivatives act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
- Topoisomerase Inhibition : The ability to inhibit topoisomerases suggests a mechanism for anticancer activity, as these enzymes are crucial for DNA unwinding during replication .
- Antioxidant Activity : Some studies indicate that naphthyridines possess antioxidant properties, potentially contributing to their protective effects in various biological systems.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various naphthyridine derivatives against clinical isolates. The study found that modifications at specific positions on the naphthyridine ring significantly influenced antibacterial potency .
- Anticancer Evaluation : In vitro experiments demonstrated that a series of naphthyridine derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. These findings suggest potential for further development as anticancer agents .
- Antimalarial Research : A comprehensive screening program evaluated several naphthyridine analogs for antimalarial activity. Some compounds showed promising results in inhibiting parasite growth in vitro .
Properties
IUPAC Name |
4-chloro-3-nitro-1,5-naphthyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)4-11-5-2-1-3-10-8(5)7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOIXMGDTOEUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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